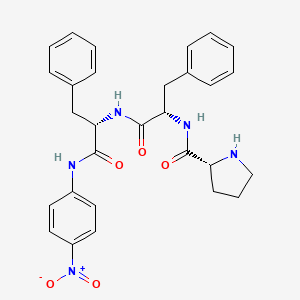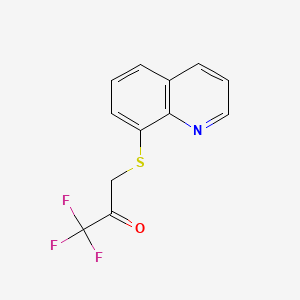
2-Propanone, 1,1,1-trifluoro-3-(8-quinolinylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanone, 1,1,1-trifluoro-3-(8-quinolinylthio)- is a complex organic compound that combines the properties of trifluoromethyl ketones and quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanone, 1,1,1-trifluoro-3-(8-quinolinylthio)- typically involves the reaction of 1,1,1-trifluoro-2-propanone with 8-quinolinylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring the purity of reactants, and implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Strong nucleophiles like thiolates or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Propanone, 1,1,1-trifluoro-3-(8-quinolinylthio)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group, which can mimic the transition state of enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Propanone, 1,1,1-trifluoro-3-(8-quinolinylthio)- is primarily attributed to its ability to interact with biological targets through its trifluoromethyl and quinoline moieties. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes by mimicking the transition state, while the quinoline ring can intercalate with DNA or interact with protein targets. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
類似化合物との比較
1,1,1-Trifluoro-2-propanone: Shares the trifluoromethyl ketone structure but lacks the quinoline moiety.
8-Quinolinylthiol: Contains the quinoline ring and sulfur atom but lacks the trifluoromethyl ketone group.
Uniqueness: 2-Propanone, 1,1,1-trifluoro-3-(8-quinolinylthio)- is unique due to the combination of the trifluoromethyl ketone and quinoline moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound in scientific research.
特性
CAS番号 |
127183-43-1 |
|---|---|
分子式 |
C12H8F3NOS |
分子量 |
271.26 g/mol |
IUPAC名 |
1,1,1-trifluoro-3-quinolin-8-ylsulfanylpropan-2-one |
InChI |
InChI=1S/C12H8F3NOS/c13-12(14,15)10(17)7-18-9-5-1-3-8-4-2-6-16-11(8)9/h1-6H,7H2 |
InChIキー |
NVOOGTVYYYACOC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)SCC(=O)C(F)(F)F)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



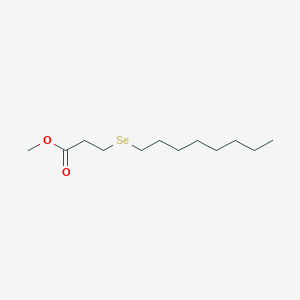
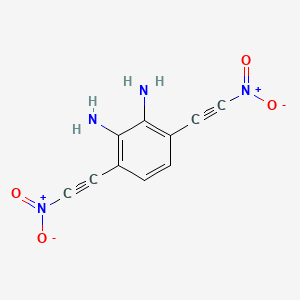




![Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)-](/img/structure/B14270333.png)
![N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide](/img/structure/B14270338.png)
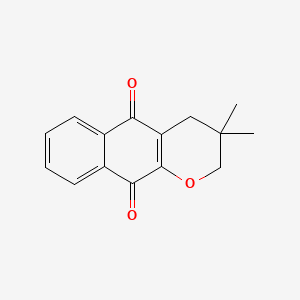
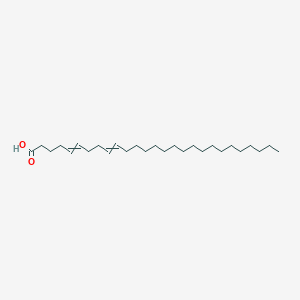
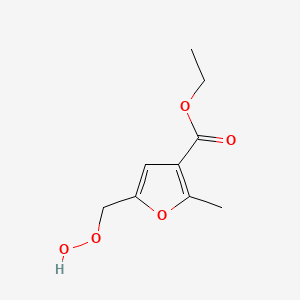
![1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B14270348.png)
